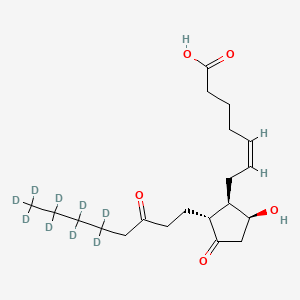

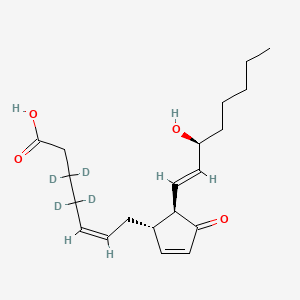

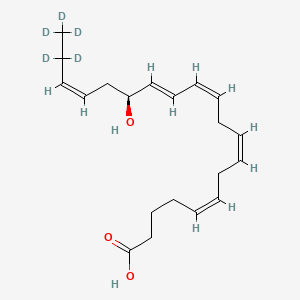

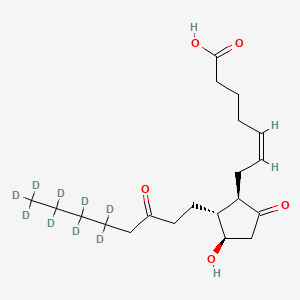

13,14-dihydro-15-keto Prostaglandin D2-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La 13,14-dihydro-15-céto Prostaglandine D2-d9 est synthétisée par réduction de la double liaison C-13,14 dans la 15-céto-prostaglandine F2α par l'enzyme prostaglandine Δ13-réductase . Ce processus doit être précédé par l'action de la 15-hydroxyprostaglandine déshydrogénase .

Méthodes de production industrielle: La production industrielle de 13,14-dihydro-15-céto Prostaglandine D2-d9 implique l'utilisation de normes lipidiques de haute pureté et de conditions de réaction spécifiques pour garantir la formation du composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions: La 13,14-dihydro-15-céto Prostaglandine D2-d9 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions communs:

Oxydation: Les agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction: Les agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Les réactions de substitution nucléophile utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et oxydés du composé d'origine .

Applications de recherche scientifique

La 13,14-dihydro-15-céto Prostaglandine D2-d9 a un large éventail d'applications de recherche scientifique:

Mécanisme d'action

Le mécanisme d'action de la 13,14-dihydro-15-céto Prostaglandine D2-d9 implique son agonisme sélectif pour le récepteur DP2 . Cette interaction conduit à l'inhibition du flux ionique dans la muqueuse colique et à la modulation de diverses voies inflammatoires . Le composé est ensuite métabolisé pour donner des composés 11β-hydroxy, qui ont subi une β-oxydation d'une ou des deux chaînes latérales .

Applications De Recherche Scientifique

13,14-dihydro-15-keto Prostaglandin D2-d9 has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 13,14-dihydro-15-keto Prostaglandin D2-d9 involves its selective agonism for the DP2 receptor . This interaction leads to the inhibition of ion flux in colonic mucosa and the modulation of various inflammatory pathways . The compound is further metabolized to give 11β-hydroxy compounds, which have undergone β-oxidation of one or both side chains .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 13,14-dihydro-15-céto Prostaglandine F2α

- 13,14-dihydro-15-céto-tétranor Prostaglandine F1α

- 15-céto Prostaglandine D2

Unicité: La 13,14-dihydro-15-céto Prostaglandine D2-d9 est unique en raison de son agonisme sélectif pour le récepteur DP2 et de sa voie métabolique spécifique . Contrairement à d'autres composés similaires, il a un rôle distinct dans l'inhibition du flux ionique et la modulation des réponses inflammatoires .

Propriétés

Formule moléculaire |

C20H32O5 |

|---|---|

Poids moléculaire |

361.5 g/mol |

Nom IUPAC |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)-3-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i1D3,2D2,3D2,6D2 |

Clé InChI |

VSRXYLYXIXYEST-GQOYKKFZSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |

SMILES canonique |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B10820546.png)

![(1S,3R,7R,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820550.png)

![2-[2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10820571.png)